
25-Hydroxy-6,19-dihydro-6,19-ethanovitamin D3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
25-Hydroxy-6,19-dihydro-6,19-ethanovitamin D3 is a vitamin D.
Applications De Recherche Scientifique
Differentiating Action in Leukemia Cells
Yamada et al. (1985) studied the biological activity of various vitamin D derivatives, including 25-hydroxy-6,19-dihydro-6,19-ethanovitamin D3 (25-(OH)D3 endoperoxides). They discovered that these derivatives induce differentiation in a human myeloid leukemia cell line (HL-60). Interestingly, the activity of these compounds did not correlate with their binding efficiency to the receptor for 1 alpha, 25-dihydroxyvitamin D3, suggesting a unique mechanism of action (Yamada et al., 1985).
Metabolic Pathways and Bone Resorption
Shiina et al. (1985) further explored the action of 25-(OH)D3 endoperoxides, focusing on their conversion to other compounds in the presence of human myeloid leukemia cells. They found that the derivatives induced differentiation and bone resorption, suggesting their potential role in bone metabolism and as therapeutic agents for leukemia (Shiina et al., 1985).
Vitamin D Metabolism in Kidney
Takasaki et al. (1981) and Mayer et al. (1983) investigated the metabolism of 25-hydroxyvitamin D3, a related compound, in kidney homogenates. They identified metabolites such as 25-hydroxy-24-oxovitamin D3 and 23,25-dihydroxy-24-oxovitamin D3, shedding light on the complex metabolic pathways of vitamin D derivatives in the kidney (Takasaki et al., 1981); (Mayer et al., 1983).
Biological Activity and Metabolism
Yamada et al. (1985) and Takasaki et al. (1982) explored the biological activity and metabolism of 25-hydroxy-24-oxovitamin D3, highlighting the differences in side-chain metabolism between chickens and rats. These studies contribute to understanding the biological functions and potential therapeutic applications of vitamin D analogs (Yamada et al., 1985); (Takasaki et al., 1982).
Quantification and Analysis Techniques
Vogeser (2010) discussed the quantification of 25-hydroxyvitamin D3 using liquid chromatography–tandem mass spectrometry (LC-MS/MS), a critical tool in studying vitamin D derivatives' concentrations and biological effects (Vogeser, 2010).
Synthesis and Biological Activity of Isomers
Sicinski and DeLuca (1994) synthesized various isomers of 1α,25-dihydroxy-10,19-dihydrovitamin D3, including derivatives of 25-hydroxyvitamin D3. Their work contributes to the development of new vitamin D analogs with potential therapeutic applications (Sicinski & DeLuca, 1994).
Enzymatic Conversion and Synthesis
Yamada et al. (1984) focused on the stereoselective synthesis of vitamin D derivatives and their enzymatic conversion, providing insights into the chemical and biological aspects of vitamin D metabolism (Yamada et al., 1984).
Inhibitor Studies and Antagonistic Activity
Kabakoff et al. (1983) and Saito et al. (2005) examined the inhibitor properties of various vitamin D analogs, including their antagonistic activities on vitamin D receptors. These studies contribute to understanding the regulatory mechanisms of vitamin D metabolism and potential therapeutic applications (Kabakoff et al., 1983); (Saito et al., 2005).
Propriétés
Nom du produit |
25-Hydroxy-6,19-dihydro-6,19-ethanovitamin D3 |
|---|---|
Formule moléculaire |
C29H48O2 |
Poids moléculaire |
428.7 g/mol |
Nom IUPAC |
(2S)-1-[(E)-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-1,2,3,4,5,6,7,8-octahydronaphthalen-2-ol |
InChI |
InChI=1S/C29H48O2/c1-20(9-7-17-28(2,3)31)25-14-15-26-22(11-8-18-29(25,26)4)19-24-23-12-6-5-10-21(23)13-16-27(24)30/h19-20,24-27,30-31H,5-18H2,1-4H3/b22-19+/t20-,24?,25-,26+,27+,29-/m1/s1 |
Clé InChI |
QFJUOTJDAYLASI-CFXULDKHSA-N |
SMILES isomérique |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C3[C@H](CCC4=C3CCCC4)O)C |
SMILES canonique |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC3C(CCC4=C3CCCC4)O)C |
Synonymes |
25-HDE-vitamin D3 25-hydroxy-6,19-dihydro-6,19-ethanovitamin D3 25-hydroxy-6,19-dihydro-6,19-ethanovitamin D3, C6-epime |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




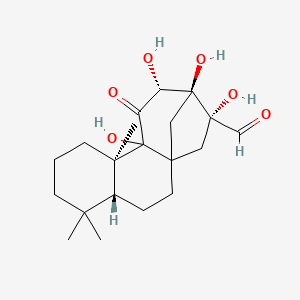

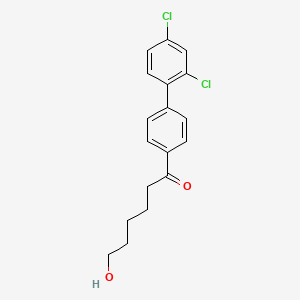




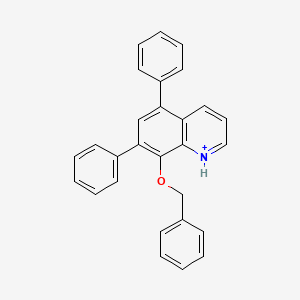
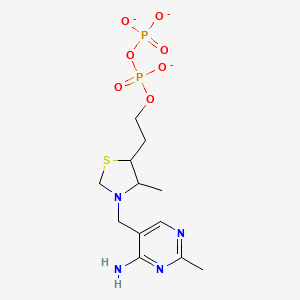
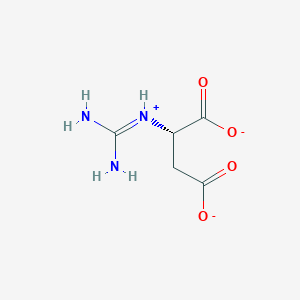
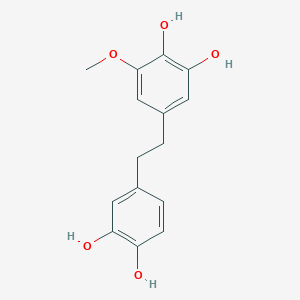
![(2S,3S,3a'S,4S,5'R)-8'-Hydroxy-4-[(3S)-3-(methoxycarbonyl)-3-methyl-2-oxopentyl]-3-methyl-5'-pentyl-3',3a',5',6'-tetrahydrospiro[oxolane-2,2'-pyrano[2,3,4-de][1]benzopyran]-9'-carboxylic acid](/img/structure/B1263399.png)
